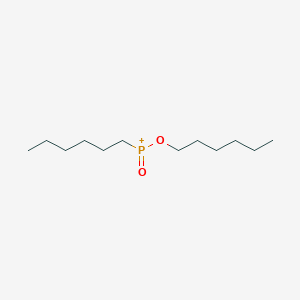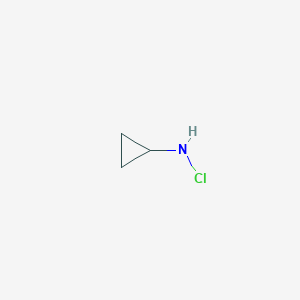
N-Cyclopropylhypochlorous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropylhypochlorous amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hypochlorous group attached to the carbonyl carbon. Amides are known for their stability and are found extensively in biological systems and synthetic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylhypochlorous amide can be achieved through various methods. One common approach involves the reaction of cyclopropylamine with hypochlorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the hypochlorous acid.
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between cyclopropylamine and a hypochlorous acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of electrosynthesis has also been explored as a greener and more sustainable method for the production of amides .
化学反应分析
Types of Reactions
N-Cyclopropylhypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the amide group can yield amines.
Substitution: The hypochlorous group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides to amines.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hypochlorous group.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylamine.
Substitution: Various N-substituted cyclopropyl derivatives.
科学研究应用
N-Cyclopropylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N-Cyclopropylhypochlorous amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The hypochlorous group can also participate in redox reactions, affecting cellular processes .
相似化合物的比较
Similar Compounds
N-Methylhypochlorous amide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-Ethylhypochlorous amide: Contains an ethyl group instead of a cyclopropyl group.
N-Phenylhypochlorous amide: Features a phenyl group in place of the cyclopropyl group.
Uniqueness
N-Cyclopropylhypochlorous amide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific biological activities .
属性
CAS 编号 |
110192-06-8 |
|---|---|
分子式 |
C3H6ClN |
分子量 |
91.54 g/mol |
IUPAC 名称 |
N-chlorocyclopropanamine |
InChI |
InChI=1S/C3H6ClN/c4-5-3-1-2-3/h3,5H,1-2H2 |
InChI 键 |
DVKYBNATNLOJEM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
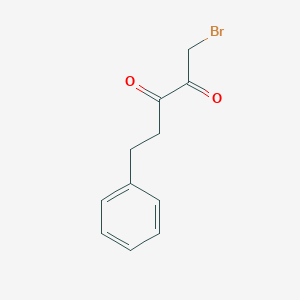
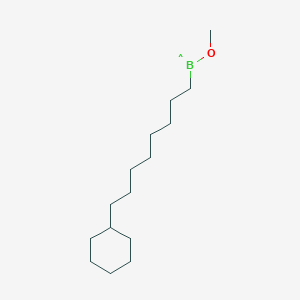
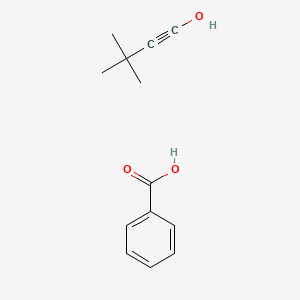
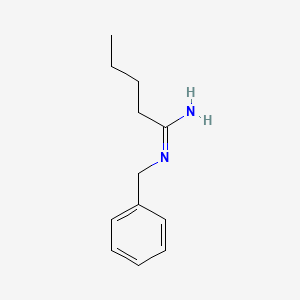
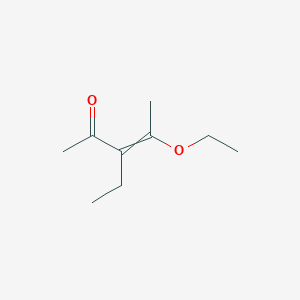
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
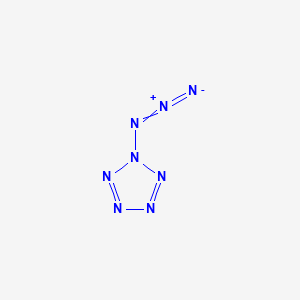
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
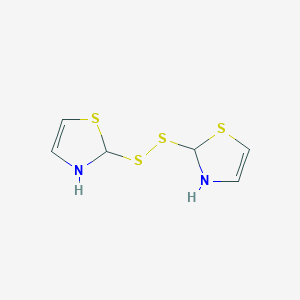
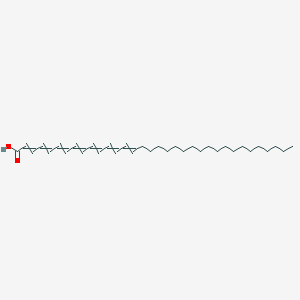
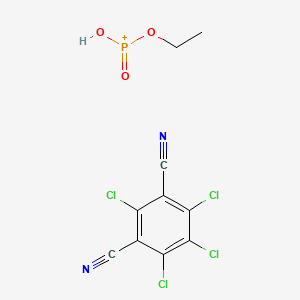
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
